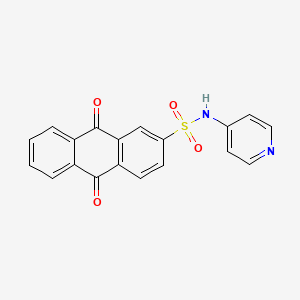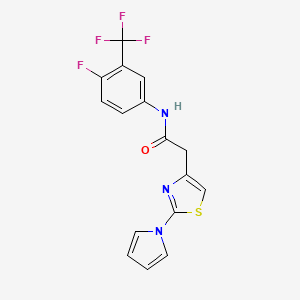![molecular formula C22H17ClN4O4 B2832533 3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1112313-64-0](/img/structure/B2832533.png)
3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidodipyrimidine derivative, which is a class of compounds known for their wide range of biological activities. The presence of the 3,5-dimethylisoxazol-4-yl group could potentially contribute to its biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidodipyrimidine core with a 3,5-dimethylisoxazol-4-yl group attached. The exact structure would depend on the positions of these groups and any additional substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrimidodipyrimidine core and the 3,5-dimethylisoxazol-4-yl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. These properties could be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
This compound doesn’t have much information available in the literature. However, it’s worth noting that compounds with similar structures have been studied for their potential applications in various fields .
N-(4-chlorophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
This compound also doesn’t have much information available in the literature. However, compounds with similar structures have been studied for their potential applications in various fields .
3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Crystal Structure Analysis: The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy. The structure is further determined by single crystal X-ray diffraction .
DNA Damage Induction: In subsequent investigations, it was observed that a compound with a similar structure could induce DNA damage in MCF-7 cells .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-30-18-9-2-14(3-10-18)21-25-22(31-26-21)15-4-11-20(29)27(12-15)13-19(28)24-17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWYDDXAHJBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)
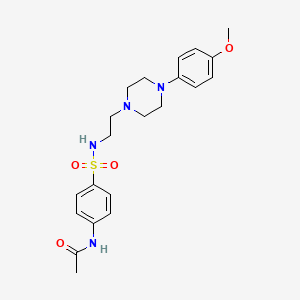
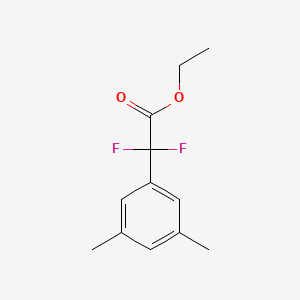
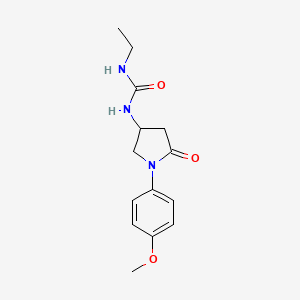
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane](/img/structure/B2832455.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2832458.png)
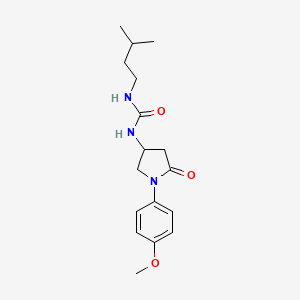
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)
![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)
